Cas no 31919-47-8 (Adamantan-1-yl-phenyl-methanone)
Adamantan-1-yl-phenyl-methanone Chemical and Physical Properties
Names and Identifiers
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- Methanone,phenyltricyclo[3.3.1.13,7]dec-1-yl-
- 1-adamantyl(phenyl)methanone
- 1-adamantyl phenyl ketone
- 1-adamantylphenylcetone
- 1-adamantylphenylmethanone
- 1-benzoyladamantane
- AC1L9OLI
- adamantan-1-yl-phenylmethanone
- adamantan-1-yl-phenyl-methanone
- adamantanyl phenyl ketone
- F0020-1589
- IFLab1_000251
- NSC169022
- Oprea1_207943
- phenyl adamantyl ketone
- SureCN7050756
- (adamantan-1-yl)(phenyl)methanone
- SCHEMBL7050756
- AKOS001059862
- phenyl[(3R,5S,7s)-adamantan-1-yl]methanone
- 31919-47-8
- IDI1_008470
- HMS1412L09
- IYXCOHWIYKULSE-ZZNDEYBLSA-N
- EN300-235814
- adamantyl phenyl ketone
- NSC-169022
- EN300-234851
- DTXSID90329898
- Z56879706
- VU0493848-1
- Methanone,7)]dec-1-yl-
- Adamantan-1-yl-phenyl-methanone
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- MDL: MFCD00267985
- Inchi: 1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2
- InChI Key: IYXCOHWIYKULSE-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 240.1515
- Monoisotopic Mass: 240.151
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.137
- Boiling Point: 355.3°C at 760 mmHg
- Flash Point: 152.5°C
- Refractive Index: 1.594
- PSA: 17.07
- LogP: 4.08570
Adamantan-1-yl-phenyl-methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A283446-100mg |
Adamantan-1-yl-phenyl-methanone |
31919-47-8 | 100mg |
$ 95.00 | 2022-05-31 | ||
| TRC | A283446-500mg |
Adamantan-1-yl-phenyl-methanone |
31919-47-8 | 500mg |
$ 320.00 | 2022-05-31 | ||
| TRC | A283446-1g |
Adamantan-1-yl-phenyl-methanone |
31919-47-8 | 1g |
$ 500.00 | 2022-05-31 | ||
| A2B Chem LLC | AF72826-50mg |
1-ADAMANTYL(PHENYL)METHANONE |
31919-47-8 | 90% | 50mg |
$822.00 | 2023-12-30 | |
| A2B Chem LLC | AF72826-100mg |
1-ADAMANTYL(PHENYL)METHANONE |
31919-47-8 | 90% | 100mg |
$851.00 | 2023-12-30 | |
| Enamine | EN300-234851-0.05g |
(adamantan-1-yl)(phenyl)methanone |
31919-47-8 | 90% | 0.05g |
$395.0 | 2023-07-07 | |
| Enamine | EN300-234851-0.1g |
(adamantan-1-yl)(phenyl)methanone |
31919-47-8 | 90% | 0.1g |
$414.0 | 2023-07-07 | |
| Enamine | EN300-234851-0.25g |
(adamantan-1-yl)(phenyl)methanone |
31919-47-8 | 90% | 0.25g |
$432.0 | 2023-07-07 | |
| Enamine | EN300-234851-0.5g |
(adamantan-1-yl)(phenyl)methanone |
31919-47-8 | 90% | 0.5g |
$451.0 | 2023-07-07 | |
| Enamine | EN300-234851-1.0g |
(adamantan-1-yl)(phenyl)methanone |
31919-47-8 | 90% | 1.0g |
$470.0 | 2023-07-07 |
Adamantan-1-yl-phenyl-methanone Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on Adamantan-1-yl-phenyl-methanone
Methanone, Phenyltricyclo[3.3.1.1³⁷]dec-1-yl - A Comprehensive Overview
The compound CAS No. 31919-47-8, known as Methanone, phenyltricyclo[3.3.1.1³⁷]dec-1-yl, is a unique and complex chemical entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of tricyclic ketones and exhibits intriguing structural features that make it a subject of interest for both academic and industrial investigations.
Its structure, characterized by a tricyclo[3.3.1.1³⁷]decane framework with a phenyl group attached to the first carbon of the decalin system, provides a rigid and strained scaffold. This rigidity is attributed to the bicyclic decalin core, which imposes significant steric hindrance and electronic effects on the molecule. The presence of the ketone functional group further adds to its reactivity and potential for various chemical transformations.
Recent studies have focused on understanding the biological activity of this compound, particularly in the context of drug discovery. Its unique structure has been explored for its potential as a template for designing inhibitors of enzymes such as kinases, phosphatases, and other signal transduction molecules. These investigations are driven by the need to develop novel therapeutic agents that can target specific pathways involved in diseases like cancer, inflammation, and neurodegenerative disorders.
One of the key areas of research involving Methanone, phenyltricyclo[3.3.1.1³⁷]dec-1-yl is its role as a privileged scaffold in medicinal chemistry. Privileged scaffolds are structural motifs that consistently lead to high biological activity when substituted with appropriate groups. The rigid and strained nature of this compound makes it an excellent candidate for ligand development, as it can impose specific conformations on bioactive molecules, thereby enhancing their binding affinity to target proteins.
Another significant aspect of this compound is its synthetic utility. The tricyclic decane framework serves as a versatile platform for constructing complex molecules through various chemical reactions. Recent advancements in synthetic methods have enabled the efficient preparation of this compound and its derivatives, facilitating their exploration in drug discovery programs.
Furthermore, the compound has been investigated for its potential applications in materials science. Its rigid and aromatic structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties. This interdisciplinary approach highlights the versatility of this chemical entity beyond traditional pharmaceutical applications.
In conclusion, Methanone, phenyltricyclo[3.3.1.1³⁷]dec-1-yl stands as a remarkable example of how intricate chemical structures can serve as foundational elements in both drug discovery and materials research. Its unique properties and the ongoing exploration of its applications underscore its importance in advancing biomedical sciences.
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